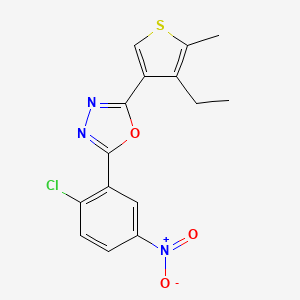![molecular formula C13H15NO3S B4740311 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4740311.png)
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
描述
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, also known as BMF, is a thiazolidinedione derivative that has been synthesized and studied extensively in recent years. It has shown promising results in various scientific research applications, particularly in the field of medicine.
作用机制
The mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work through various pathways. One proposed mechanism is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ and improve insulin sensitivity. Another proposed mechanism is through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in inflammation. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to inhibit NF-κB and reduce inflammation.
Biochemical and Physiological Effects
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In animal models, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. It has also been shown to induce cell death in cancer cells and inhibit tumor growth. Additionally, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have antioxidant properties and protect against oxidative stress.
实验室实验的优点和局限性
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, there are also limitations to using 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments. It has not been extensively studied in humans, and its safety and efficacy are not fully understood. Additionally, the mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in treating diabetes and metabolic disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in treating cancer. Future studies could focus on optimizing the dosage and administration of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione to maximize its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione and its effects on various pathways.
科学研究应用
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One area of interest is its anti-inflammatory properties. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been studied for its potential use in treating diabetes and metabolic disorders. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Additionally, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
(5Z)-3-butyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-3-4-7-14-12(15)11(18-13(14)16)8-10-6-5-9(2)17-10/h5-6,8H,3-4,7H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAVEPKQQGMYQL-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(O2)C)SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(O2)C)/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethyl 7-methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4740228.png)
![3-(3-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4740236.png)
![ethyl 6-methyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740241.png)
![6,6-dimethyl-2-[(2-phenoxyethyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4740251.png)
![N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4740259.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B4740266.png)
![2-{[(3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4740274.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740284.png)


![4-[(5-chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B4740302.png)
![ethyl 2-[({[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740315.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4740319.png)